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The therapeutic landscape for metastatic urothelial carcinoma (mUC) has been significantly
reshaped by the advent of antibody-drug conjugates (ADCs). These targeted therapies, which
combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, have
demonstrated substantial improvements in clinical outcomes for patients with advanced
disease. This guide provides a comprehensive meta-analysis of the efficacy and safety of key
ADCs in mUC, supported by data from pivotal clinical trials.

Data Presentation: Efficacy and Safety of ADCs in
Metastatic Urothelial Carcinoma

The following tables summarize the key efficacy and safety data from clinical trials of
enfortumab vedotin, sacituzumab govitecan, and HER2-targeted ADCs in patients with
metastatic urothelial carcinoma.

Enfortumab Vedotin (EV)

Enfortumab vedotin targets Nectin-4, a cell adhesion molecule highly expressed in urothelial
carcinoma.[1] It is comprised of a fully human monoclonal antibody linked to the microtubule-
disrupting agent monomethyl auristatin E (MMAE).[2]
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Sacituzumab Govitecan (SG)

Sacituzumab govitecan is an ADC targeting Trophoblast cell surface antigen 2 (Trop-2), an

epithelial antigen overexpressed in many solid tumors, including urothelial carcinoma. The

antibody is conjugated to SN-38, the active metabolite of irinotecan.
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HER2-Targeted ADCs

HERZ2 is a well-established therapeutic target in breast and gastric cancers, and its expression

in a subset of urothelial carcinomas has prompted the investigation of HER2-targeted ADCs.
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Experimental Protocols

Detailed methodologies for the key clinical trials cited are outlined below.

EV-301 Trial (NCT03474107)[1][7]
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o Study Design: A global, open-label, randomized, phase 3 trial.

» Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who
had previously received a platinum-containing chemotherapy and had disease progression
during or after treatment with a PD-1 or PD-L1 inhibitor.

o Randomization: Patients were randomized 1:1 to receive either enfortumab vedotin or
investigator's choice of standard chemotherapy (docetaxel, paclitaxel, or vinflunine).

o Treatment Regimen:

o Enfortumab Vedotin Arm: 1.25 mg/kg administered as an intravenous infusion on Days 1,
8, and 15 of each 28-day cycle.

o Chemotherapy Arm: Standard doses of docetaxel, paclitaxel, or vinflunine.
e Primary Endpoint: Overall survival (OS).

e Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR),
disease control rate (DCR), and safety.

TROPHY-U-01 Trial (NCT03547973)[2][9][10][15]

o Study Design: A multicohort, open-label, phase 2 registrational study.

» Patient Population (Cohort 1): Patients with locally advanced or unresectable or metastatic
urothelial carcinoma who had progressed after prior platinum-based chemotherapy and a
checkpoint inhibitor.

o Treatment Regimen: Sacituzumab govitecan 10 mg/kg administered intravenously on Days 1
and 8 of 21-day cycles.

e Primary Endpoint: Centrally reviewed objective response rate (ORR).

e Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), duration of
response (DoR), and safety.

EV-302/KEYNOTE-A39 Trial (NCT04223856)[3][4][16]
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o Study Design: A global, open-label, randomized, phase 3 trial.

» Patient Population: Patients with previously untreated locally advanced or metastatic
urothelial carcinoma who were eligible for platinum-based chemotherapy.

e Randomization: Patients were randomized 1:1 to receive either enfortumab vedotin in
combination with pembrolizumab or standard platinum-based chemotherapy (gemcitabine
with either cisplatin or carboplatin).

e Treatment Regimen:

o EV + Pembrolizumab Arm: Enfortumab vedotin (1.25 mg/kg on Days 1 and 8) and
pembrolizumab (200 mg on Day 1) of each 21-day cycle.

o Chemotherapy Arm: Gemcitabine plus cisplatin or carboplatin.
e Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).

e Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), and
safety.

RC48-C005 (NCT03507166) and RC48-C009
(NCT03809013) Trials[11][12][13][14]

» Study Design: Two phase 2, open-label, multicenter, single-arm studies.

o Patient Population: Patients with HER2-positive (immunohistochemistry 3+ or 2+) locally
advanced or metastatic urothelial carcinoma who had progressed on at least one previous
line of systemic chemotherapy.

o Treatment Regimen: Disitamab vedotin 2 mg/kg administered as an intravenous infusion
once every 2 weeks.

» Primary Endpoint: Objective response rate (ORR) assessed by a blinded independent review
committee.

» Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety.
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Caption: Mechanisms of action for key ADCs in metastatic urothelial carcinoma.

Experimental Workflow for ADC Clinical Trials
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Caption: A generalized experimental workflow for ADC clinical trials in mUC.
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Logical Relationship of ADC Efficacy and Safety
Outcomes

Antibody-Drug Conjugates in mUC
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Caption: Comparative efficacy and safety profiles of ADCs in mUC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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